

3-Methoxypyridine 1-oxide: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 3-Methoxypyridine 1-oxide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxypyridine 1-oxide is a heterocyclic compound of interest in medicinal chemistry and organic synthesis. The pyridine N-oxide moiety is a versatile functional group known to modulate the physicochemical and biological properties of molecules, often enhancing solubility and metabolic stability, and serving as a key building block for further functionalization. The presence of a methoxy group at the 3-position further influences the electronic and steric properties of the pyridine ring, making it a valuable scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive review of the synthesis, properties, and potential applications of **3-Methoxypyridine 1-oxide**, with a focus on experimental details and data for researchers in the field.

Chemical Properties and Data

A summary of the key chemical and physical properties of **3-Methoxypyridine 1-oxide** and its precursor, 3-methoxypyridine, is presented below.

Property	3-Methoxypyridine 1-oxide	3-Methoxypyridine
CAS Number	14906-61-7[1]	7295-76-3[2]
Molecular Formula	C ₆ H ₇ NO ₂	C ₆ H ₇ NO
Molecular Weight	125.13 g/mol	109.13 g/mol [2]
Appearance	White to off-white crystalline solid (Predicted)	Colorless to light yellow liquid
Melting Point	100-101 °C[3]	Not available
Boiling Point	308.9±15.0 °C (Predicted)[3]	65 °C at 15 mmHg (lit.)[4]
Density	1.09±0.1 g/cm ³ (Predicted)[3]	1.083 g/mL at 25 °C (lit.)[4]
pKa	0.84±0.10 (Predicted)[3]	Not available

Synthesis of 3-Methoxypyridine 1-oxide

The synthesis of **3-Methoxypyridine 1-oxide** is typically achieved through the oxidation of the nitrogen atom of 3-methoxypyridine. Common oxidizing agents for this transformation include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or a mixture of hydrogen peroxide and a carboxylic acid, like acetic acid.

Experimental Protocol: Oxidation with m-CPBA

This protocol is adapted from general procedures for the N-oxidation of pyridines.

Materials:

- 3-Methoxypyridine
- meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Saturated aqueous sodium chloride (NaCl) solution (brine)

- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Rotary evaporator
- Magnetic stirrer and stir bar
- Separatory funnel
- Standard glassware

Procedure:

- Dissolve 3-methoxypyridine (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.
- Cool the solution to 0 °C in an ice bath.
- Slowly add a solution of m-CPBA (1.1 to 1.5 eq) in DCM to the stirred solution of 3-methoxypyridine over 15-30 minutes.
- Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the excess peroxy acid and the m-chlorobenzoic acid byproduct.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Wash the organic layer sequentially with saturated aqueous NaHCO_3 solution and brine.
- Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate under reduced pressure using a rotary evaporator.
- The crude product can be purified by recrystallization or column chromatography on silica gel to afford pure **3-Methoxypyridine 1-oxide**.

Experimental Protocol: Oxidation with Hydrogen Peroxide and Acetic Acid

This method provides a more economical and environmentally friendly alternative to peroxy acids.

Materials:

- 3-Methoxypyridine
- Glacial acetic acid
- 30% Hydrogen peroxide (H_2O_2) solution
- Sodium carbonate (Na_2CO_3) or Sodium hydroxide (NaOH) solution
- Chloroform (CHCl_3) or Dichloromethane (DCM)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Rotary evaporator
- Magnetic stirrer and stir bar
- Heating mantle or oil bath
- Standard glassware

Procedure:

- In a round-bottom flask, add 3-methoxypyridine (1.0 eq) to glacial acetic acid.
- With stirring, slowly add 30% hydrogen peroxide (1.5 to 2.0 eq).
- Heat the reaction mixture to 70-80 °C and maintain this temperature for several hours (typically 4-24 hours), monitoring the reaction by TLC.
- After the reaction is complete, cool the mixture to room temperature.

- Carefully neutralize the excess acetic acid by the slow addition of a saturated aqueous solution of sodium carbonate or a dilute solution of sodium hydroxide until the pH is approximately 8-9.
- Extract the aqueous mixture with chloroform or dichloromethane multiple times.
- Combine the organic extracts and dry over anhydrous MgSO_4 or Na_2SO_4 .
- Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.
- Purify the product by recrystallization or column chromatography.

Spectroscopic Data

While specific, published spectra for **3-Methoxypyridine 1-oxide** are not readily available, the expected spectral characteristics can be inferred from the data of its precursor, 3-methoxypyridine, and other substituted pyridine N-oxides.

^1H NMR Spectroscopy

The proton NMR spectrum of 3-methoxypyridine provides a reference for the expected shifts in the N-oxide. The N-oxidation typically leads to a downfield shift of the protons on the pyridine ring, particularly those at the 2- and 6-positions, due to the deshielding effect of the N-oxide group.

^1H NMR Data for 3-Methoxypyridine[5]

Solvent
Chemical Shift (ppm)
~8.2
~8.1
~7.2
~3.8

¹³C NMR Spectroscopy

Similar to the proton NMR, the carbon signals of the pyridine ring are expected to shift upon N-oxidation.

¹³C NMR Data for 3-Methoxypyridine[6]

Solvent
Chemical Shift (ppm)
~155
~141
~138
~123
~120
~55

Infrared (IR) Spectroscopy

The IR spectrum of **3-Methoxypyridine 1-oxide** is expected to show characteristic peaks for the aromatic C-H and C=C stretching, the C-O stretching of the methoxy group, and a prominent N-O stretching band.

Expected IR Absorptions for 3-Methoxypyridine 1-oxide

Wavenumber (cm ⁻¹)
3100-3000
1600-1450
~1250
1300-1000

Mass Spectrometry (MS)

The electron ionization mass spectrum of **3-Methoxypyridine 1-oxide** is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight (125.13 g/mol). Common fragmentation patterns for pyridine N-oxides include the loss of an oxygen atom.

Predicted Mass Spectrum Data for 3-Methoxypyridine 1-oxide

m/z
125
109

Applications in Drug Development

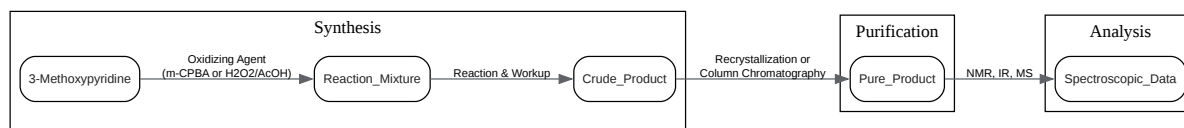
Pyridine N-oxides are a recognized class of compounds in medicinal chemistry. The N-oxide functionality can improve aqueous solubility, reduce toxicity, and alter the metabolic profile of a parent drug molecule.^[7] Furthermore, the methoxy group is a common substituent in many approved drugs, where it can influence ligand-target binding, physicochemical properties, and ADME (absorption, distribution, metabolism, and excretion) parameters.^[8]

While specific therapeutic applications of **3-Methoxypyridine 1-oxide** are not extensively documented in publicly available literature, its structural motifs suggest potential for its use as a key intermediate or a core scaffold in the design of new drug candidates. For instance, substituted pyridines and their N-oxides have been investigated for a wide range of biological activities, including as antimicrobial^[9] and anti-trypanosomatid agents.^[5]

Experimental Workflows and Diagrams

Synthesis Workflow

The general workflow for the synthesis and purification of **3-Methoxypyridine 1-oxide** can be visualized as follows:

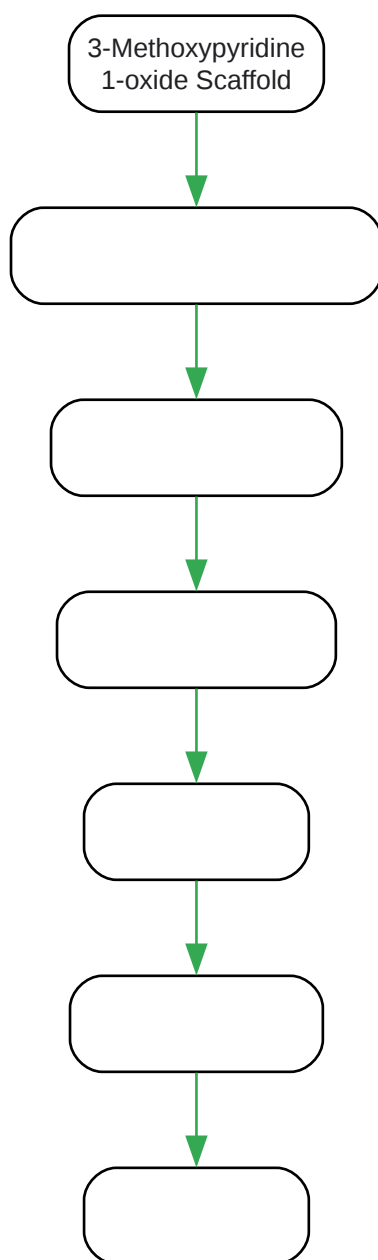


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Caption: General workflow for the synthesis and characterization of **3-Methoxypyridine 1-oxide**.

Logical Relationship in Drug Discovery

The role of **3-Methoxypyridine 1-oxide** as a building block in drug discovery can be represented by the following logical diagram:



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Caption: Logical progression from a core scaffold to a drug candidate in drug discovery.

Conclusion

3-Methoxypyridine 1-oxide represents a valuable, yet underexplored, chemical entity for synthetic and medicinal chemists. Its synthesis is straightforward, employing common oxidation methodologies. While detailed biological studies on this specific compound are limited, the known properties of the pyridine N-oxide and 3-methoxy-substituted aromatic systems suggest

its potential as a versatile building block for the creation of new molecules with diverse pharmacological activities. This guide provides a foundational understanding and practical protocols to encourage further investigation into the chemistry and biological potential of **3-Methoxypyridine 1-oxide**.

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